molecular formula C18H16BrNO4S B2420450 1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705200-29-8

1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2420450
CAS No.: 1705200-29-8
M. Wt: 422.29
InChI Key: UWFXVKOMSINQHT-UHFFFAOYSA-N
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Description

The compound “1’-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule. It contains a spiro[isobenzofuran-1,4’-piperidin] core, which is a type of spirocyclic compound, meaning it has two or more rings that share a single atom . The compound also contains a sulfonyl group attached to a 2-bromophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The compound has a molecular weight of 304.21 . The InChI key, which is a unique identifier for chemical substances, is QVJWVAUVIDEPPD-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound, due to its complex structure, can undergo a variety of chemical reactions. Electrophilic aromatic substitution is one of the most common types of reactions involving aromatic rings . The sulfonyl group in the compound can also participate in various reactions.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 304.21 . It has a density of 1.5±0.1 g/cm3 and a boiling point of 406.5±47.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Sigma Receptor Affinity and Selectivity

  • Research into spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, including the compound , has revealed significant findings regarding their binding affinity and selectivity towards sigma receptors. These compounds have been synthesized and evaluated as sigma ligands. Studies have demonstrated that variations in the N-substituent of spiro[isobenzofuran-1(3H),4'-piperidines] drastically influence their affinity and selectivity for sigma 1 and sigma 2 binding sites. Notably, compounds with medium-sized N-substituents exhibited potent but unselective binding, whereas modifications leading to increased chain length and lipophilicity of the N-substituent resulted in high affinity for sigma 2 binding sites with enhanced selectivity for sigma 2 over sigma 1 receptors. The introduction of specific substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system has been shown to predominantly affect the affinity for sigma 1 binding sites, with certain positions and substituents favoring sigma 2 site affinity (Moltzen, Perregaard, & Meier, 1995).

Antihypertensive and Diuretic Properties

  • N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have exhibited marked diuretic and antihypertensive activities in rats, demonstrating species-specific responses. This area of research offers a potential avenue for the development of new therapeutic agents addressing cardiovascular conditions (Klioze & Novick, 1978).

Synthesis and Chemical Transformations

  • The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their potential as central nervous system agents has been a subject of significant interest. These compounds have been synthesized through various methodologies, including reactions involving N-sulfonyl Pictet–Spengler reactions, highlighting the versatility of these compounds in chemical synthesis and their potential applications in medicinal chemistry (Liu, Jian, Sebhat, & Nargund, 2006).

Potential Anticancer Agents

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, demonstrating the potential of spiro[isobenzofuran-1(3H),4'-piperidine] derivatives in the development of novel cancer therapies. Some synthesized compounds showed strong anticancer activity relative to doxorubicin, a standard chemotherapy drug, indicating the promising therapeutic utility of these derivatives (Rehman et al., 2018).

Properties

IUPAC Name

1'-(2-bromophenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4S/c19-15-7-3-4-8-16(15)25(22,23)20-11-9-18(10-12-20)14-6-2-1-5-13(14)17(21)24-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFXVKOMSINQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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